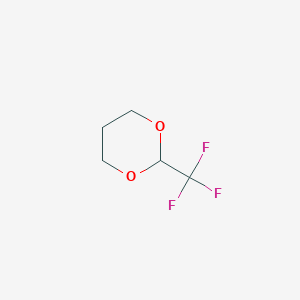
2-(Trifluoromethyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-1,3-dioxane is an organic compound characterized by the presence of a trifluoromethyl group attached to a 1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,3-dioxane can be achieved through several methods. One common approach involves the reaction of a suitable 1,3-dioxane precursor with a trifluoromethylating agent. For instance, trifluoromethylation can be carried out using reagents such as trifluoromethyltrimethylsilane in the presence of a fluoride source .
Industrial Production Methods: Industrial production of this compound typically involves large-scale trifluoromethylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfone are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
2-(Trifluoromethyl)-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1,3-dioxane involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making the compound a valuable tool in medicinal chemistry and drug development .
Comparison with Similar Compounds
Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring.
Trifluoromethylbenzene: Features a trifluoromethyl group on a benzene ring.
Trifluoromethylmethane: A simple compound with a trifluoromethyl group attached to a methane molecule.
Uniqueness: 2-(Trifluoromethyl)-1,3-dioxane is unique due to its 1,3-dioxane ring structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where stability and reactivity are crucial .
Properties
CAS No. |
112252-95-6 |
|---|---|
Molecular Formula |
C5H7F3O2 |
Molecular Weight |
156.10 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1,3-dioxane |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)4-9-2-1-3-10-4/h4H,1-3H2 |
InChI Key |
CDTYTFVDZAFHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
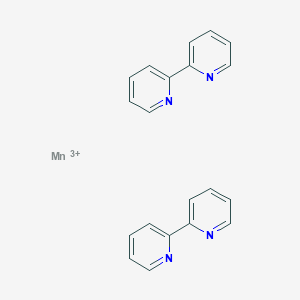
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
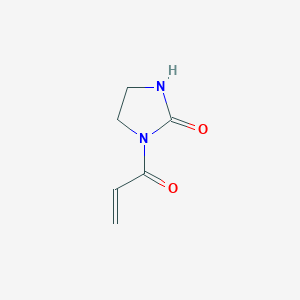
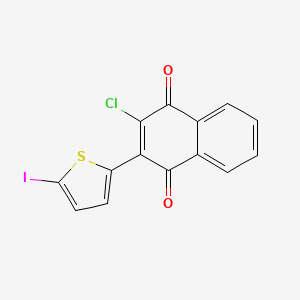
![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
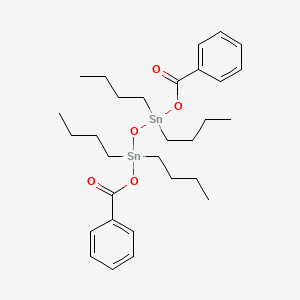
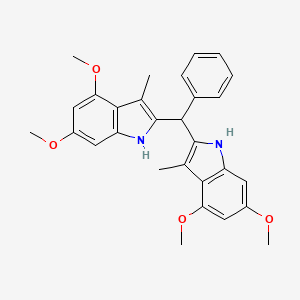
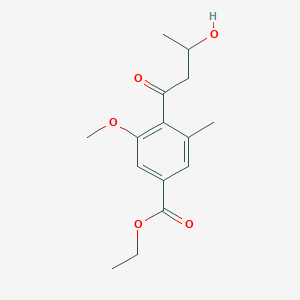

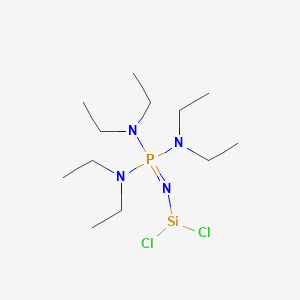
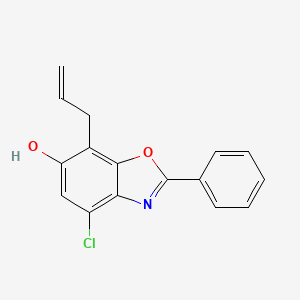
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)
